molecular formula C16H32O2 B12641412 2-Ethylhexyl methylheptanoate CAS No. 93917-80-7

2-Ethylhexyl methylheptanoate

Cat. No.: B12641412
CAS No.: 93917-80-7
M. Wt: 256.42 g/mol
InChI Key: YRWASMLYHBIQJF-UHFFFAOYSA-N
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Description

2-Ethylhexyl methylheptanoate is an organic compound with the molecular formula C16H32O2. It is an ester formed from the reaction between 2-ethylhexanol and methylheptanoic acid. This compound is known for its applications in various industries, including cosmetics and personal care products, due to its emollient properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl methylheptanoate is typically synthesized through an esterification reaction. This involves the reaction of 2-ethylhexanol with methylheptanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to enhance efficiency and yield. The process may also utilize immobilized enzymes as biocatalysts to promote esterification under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl methylheptanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the formation of 2-ethylhexanol and methylheptanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming different esters .

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

    Transesterification: Catalysts such as sodium methoxide or lipase enzymes.

Major Products:

Scientific Research Applications

2-Ethylhexyl methylheptanoate has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Ethylhexyl methylheptanoate in cosmetic applications is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This is achieved through its interaction with the lipid bilayer of the skin, improving its integrity and function .

Comparison with Similar Compounds

  • 2-Ethylhexyl palmitate
  • 2-Ethylhexyl stearate
  • 2-Ethylhexyl laurate

Comparison: 2-Ethylhexyl methylheptanoate is unique due to its specific ester structure, which provides a balance between hydrophilic and lipophilic properties. This makes it particularly effective as an emollient in cosmetic formulations compared to other similar compounds, which may have different chain lengths and branching, affecting their performance and application .

Properties

CAS No.

93917-80-7

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2-ethylhexyl 2-methylheptanoate

InChI

InChI=1S/C16H32O2/c1-5-8-10-11-14(4)16(17)18-13-15(7-3)12-9-6-2/h14-15H,5-13H2,1-4H3

InChI Key

YRWASMLYHBIQJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(=O)OCC(CC)CCCC

Origin of Product

United States

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